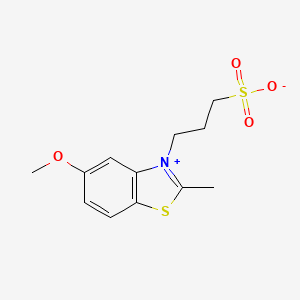
5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt: is a chemical compound with the molecular formula C12H15NO4S2 and a molecular weight of 301.38 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with methoxy, methyl, and sulfopropyl groups . It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt typically involves the reaction of 2-methylbenzothiazole with methoxy and sulfopropyl substituents under controlled conditions . The reaction is carried out in the presence of suitable catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt .
- Benzothiazolium, 5-methoxy-2-methyl-3-(2-sulfopropyl)-, inner salt .
Uniqueness
5-Methoxy-2-methyl-3-(3-sulfopropyl)benzothiazolium inner salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
63149-01-9 |
|---|---|
Molecular Formula |
C12H15NO4S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-(5-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C12H15NO4S2/c1-9-13(6-3-7-19(14,15)16)11-8-10(17-2)4-5-12(11)18-9/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
PPFNXRJKTUSEKT-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-] |
Key on ui other cas no. |
63149-01-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















